反式-1-Boc-4-(2-硝基苯基)吡咯烷-3-羧酸

描述

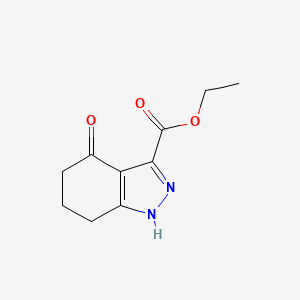

“Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 959577-50-5 . It has a molecular weight of 336.34 . The compound is an off-white powder and is stored at 0-8°C . It is used for pharmaceutical testing .

Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid” are not available, related compounds with pyrrolidine rings have been used in various asymmetric reactions .Physical And Chemical Properties Analysis

The compound is an off-white powder . It has a molecular weight of 336.34 . The compound is stored at 0-8°C .科学研究应用

自旋探针和标记合成

反式-1-Boc-4-(2-硝基苯基)吡咯烷-3-羧酸在合成吡咯烷氮氧化自由基中具有应用,该自由基可能用作自旋探针和标记。这些化合物通过 X 射线晶体学和 EPR 光谱表征,由于其结构特征而表现出增强的还原稳定性 (Lampp 等,2019)。

立体选择性合成

该化合物用于立体选择性合成,如对映体纯反式-N-Boc-3-氨基双环[2.2.2]辛烷-2-羧酸及其衍生物的制备,这是通过非对映选择性 Diels-Alder 反应实现的 (Calmès 等,2011)。

普瑞巴林类似物的合成

它有助于合成构象受限的普瑞巴林类似物,普瑞巴林是一种广泛使用的药物,通过手性吡咯烷-2-酮的立体选择性烷基化来实现 (Galeazzi 等,2003)。

光催化研究

该化合物还用于光催化研究,特别是在制备光响应催化剂时,该催化剂利用环糊精腔进行底物结合和催化活性 (Lee 和 Ueno,2001)。

金属蛋白酶抑制剂的合成

此外,反式-1-Boc-4-(2-硝基苯基)吡咯烷-3-羧酸是合成金属蛋白酶抑制剂的前体,金属蛋白酶抑制剂在治疗应用中起着至关重要的作用 (Iding 等,2003)。

手性构筑块的制备

该化合物用于制备手性构筑块,这在立体选择性合成和药物应用中至关重要 (Chung 等,2005)。

自旋标记核酸合成

此外,它还参与合成自旋标记核酸,提供对 DNA 构象和动力学的见解 (Powell 等,2000)。

微生物蛋白代谢研究

该化合物还用于研究瘤胃蛋白代谢及其对各种微生物的影响,这在兽医和农业科学中具有意义 (Floret 等,1999)。

未来方向

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid” and related compounds could have potential applications in drug discovery and development.

属性

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18(22)23/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSAMWCPQNCJPS-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)

![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)

![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)

![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)